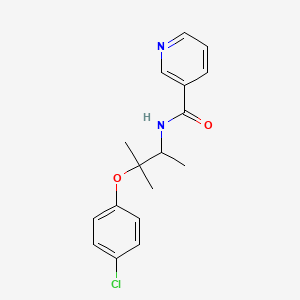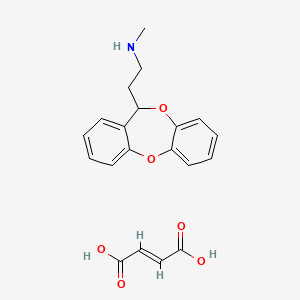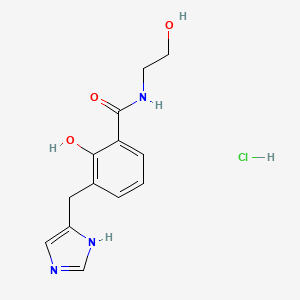
2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride is a synthetic organic compound It is characterized by the presence of a benzamide core, an imidazole ring, and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine.
Introduction of the Imidazole Ring: The imidazole ring can be introduced through a nucleophilic substitution reaction.
Hydroxylation: Hydroxyl groups can be introduced via oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzamide core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The imidazole ring can interact with enzymes, potentially inhibiting their activity.
Receptor Binding: The compound may bind to specific receptors in biological systems.
Medicine
Drug Development: Potential use as a pharmacophore in drug design.
Therapeutic Applications: Investigated for its potential therapeutic effects in various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Biotechnology: Applications in biotechnological processes and products.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and imidazole ring play crucial roles in these interactions, potentially leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide
- N-(2-Hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide
- 2-Hydroxy-3-((1H-imidazol-4-yl)methyl)benzamide
Uniqueness
2-Hydroxy-N-(2-hydroxyethyl)-3-((1H-imidazol-4-yl)methyl)benzamide hydrochloride is unique due to the presence of both hydroxyl groups and the imidazole ring, which confer specific chemical and biological properties
Propiedades
Número CAS |
127170-95-0 |
|---|---|
Fórmula molecular |
C13H16ClN3O3 |
Peso molecular |
297.74 g/mol |
Nombre IUPAC |
2-hydroxy-N-(2-hydroxyethyl)-3-(1H-imidazol-5-ylmethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C13H15N3O3.ClH/c17-5-4-15-13(19)11-3-1-2-9(12(11)18)6-10-7-14-8-16-10;/h1-3,7-8,17-18H,4-6H2,(H,14,16)(H,15,19);1H |
Clave InChI |
PSDRESPSFXJGDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(=O)NCCO)O)CC2=CN=CN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




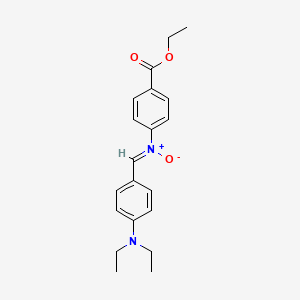
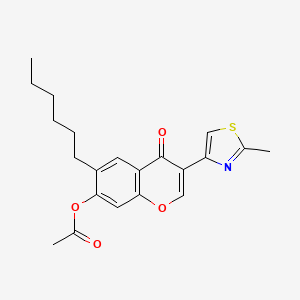

![(5S,5aR,8aR,9R)-9-(3,4-diamino-5-methoxyphenyl)-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12782114.png)
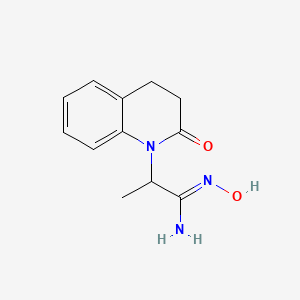

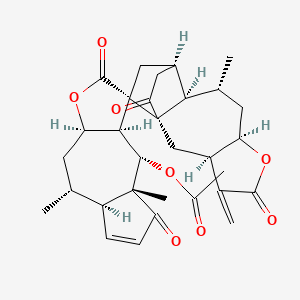


![2-tert-butyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12782149.png)
